1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine
Description
1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine (CAS: 1487183-96-9) is a benzoxazole derivative characterized by a methylamine group attached to the 6-position of the benzo[d]oxazole scaffold. This compound is notable for its structural versatility, making it a candidate for applications in medicinal chemistry and materials science. The benzo[d]oxazole core contributes to aromatic stability and electronic properties, while the N-methylmethanamine moiety enhances solubility and reactivity in biological systems.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H10N2O/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,6,10H,5H2,1H3 |
InChI Key |
YXESXLIJQQXJCB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ringThe reaction conditions often involve the use of solvents such as methanol or acetonitrile and may require refluxing for several hours to achieve good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced with other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Heterocyclic Cores
2.1.1. 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine (12b)
- CAS: Not explicitly listed (see ).
- Molecular Formula: C₉H₁₁NO₂.
- Key Differences : Replaces the benzo[d]oxazole ring with a benzo[d][1,3]dioxole group, altering electronic properties.
- Synthesis : Yield of 66% via column chromatography, lower than the target compound’s commercial purity (97%) .
- Spectral Data :
- ¹H NMR : δ 6.79 (d, J = 8.4 Hz, 1H), 3.61 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).
- ¹³C NMR : δ 145.21 (C-O), 53.39 (CH₂), 33.37 (CH₃).
2.1.2. (6-Chloro-1,3-benzoxazol-2-yl)methanamine
- CAS : 936074-79-2.
- Molecular Formula : C₈H₇ClN₂O.
- Key Differences : Chlorine substitution at the 6-position of benzoxazole and absence of N-methylation.
- Properties :
- pKa : 7.52 (vs. unmeasured for the target compound), suggesting reduced basicity.
- Molecular Weight : 182.61 g/mol (higher due to Cl substitution).
Analogs with Modified Amine Substituents
2.2.1. 1-(Furan-3-yl)-N-methylmethanamine
- Source : SAR study in quinazoline-based inhibitors ().
- Key Differences : Replaces benzoxazole with a furan ring.
- Biological Relevance : Demonstrated moderate activity (IC₅₀ ~282 nM) in Clk4 inhibition assays, highlighting the importance of heterocycle choice in target engagement .
2.2.2. Thiophen-2-ylmethanamine
- Source : Same SAR study ().
- Significance : Substitution with thiophene improved potency (IC₅₀ = 63 nM in lead compounds), suggesting that bulkier aromatic systems (e.g., benzoxazole) may sterically hinder binding in certain contexts .
Commercial Benzoxazole Derivatives
| Compound Name | CAS | Molecular Formula | Purity | Price (USD/g) |
|---|---|---|---|---|
| 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine | 1487183-96-9 | C₉H₁₀N₂O | 97% | 1,176 |
| Benzo[d]oxazol-7-ylmethanamine | 1509812-32-1 | C₈H₈N₂O | 97% | 317 |
| 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole dihydrochloride | 1158631-16-3 | C₁₁H₁₄ClN₃O·2HCl | 97% | 289 |
- Key Trends :
- Substitution at the 6-position (target compound) confers higher cost compared to 7-position isomers, likely due to regioselective synthesis challenges .
- Piperazine-substituted derivatives (e.g., 1158631-16-3) are lower in cost, reflecting simpler synthetic routes or broader commercial availability .
Spectroscopic and Physical Property Comparison
| Compound | Melting Point (°C) | ¹H NMR (δ, CH₃) | Yield (%) |
|---|---|---|---|
| This compound | Not reported | Not available | N/A (commercial) |
| 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine (12b) | Liquid at RT | 2.39 (s, 3H) | 66 |
| 1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine | 170–173 | 2.27 (s, 6H) | 66 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
